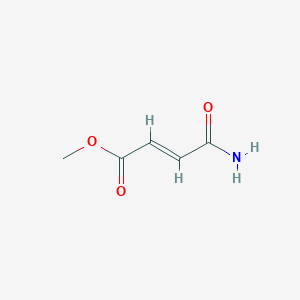![molecular formula C12H15NO3 B8121537 1-[(E)-2-nitroprop-1-enyl]-4-propoxybenzene](/img/structure/B8121537.png)
1-[(E)-2-nitroprop-1-enyl]-4-propoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-2-nitroprop-1-enyl]-4-propoxybenzene: is an organic compound belonging to the class of nitrostyrenes It is characterized by the presence of a nitro group attached to a styrene backbone, with additional propoxy and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-nitroprop-1-enyl]-4-propoxybenzene typically involves the condensation of benzaldehyde derivatives with nitroalkanes. One common method is the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a base such as butylamine. The reaction conditions often include solvents like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: 1-[(E)-2-nitroprop-1-enyl]-4-propoxybenzene can undergo oxidation reactions, leading to the formation of nitroalkenes and other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nitroalkenes and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 1-[(E)-2-nitroprop-1-enyl]-4-propoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its derivatives are used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(E)-2-nitroprop-1-enyl]-4-propoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
trans-beta-Methyl-beta-nitrostyrene: Similar in structure but lacks the propoxy group.
trans-4-Methyl-beta-nitrostyrene: Contains a methyl group at the para position instead of the beta position.
trans-4-Chloro-beta-nitrostyrene: Contains a chloro substituent instead of a propoxy group.
Uniqueness: 1-[(E)-2-nitroprop-1-enyl]-4-propoxybenzene is unique due to the presence of both propoxy and methyl substituents, which can influence its reactivity and potential applications. The combination of these groups may enhance its solubility and interaction with biological targets, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
1-[(E)-2-nitroprop-1-enyl]-4-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-8-16-12-6-4-11(5-7-12)9-10(2)13(14)15/h4-7,9H,3,8H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTQSBIRNNZQER-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(\C)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,5R,6S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B8121472.png)











